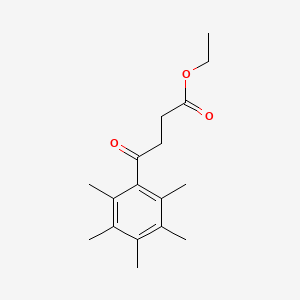
2-Bromo-4-(4-ethoxyphenyl)-1-butene
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, a related compound “2-bromo-4,6-bis(dibromoacetyl)resorcinol” was analyzed using single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. For instance, “N-(2-Bromo-4-ethoxyphenyl)acetamide” has a density of 1.4±0.1 g/cm³, a boiling point of 385.5±32.0 °C at 760 mmHg, and a molar refractivity of 59.5±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Development
Intermediate in Organic Synthesis : It has been demonstrated that compounds similar to 2-Bromo-4-(4-ethoxyphenyl)-1-butene serve as valuable intermediates in the synthesis of more complex organic molecules. For example, bromophenol derivatives have been synthesized from related compounds, showcasing their role in producing intermediates with potential pharmaceutical applications (Zhao et al., 2004).
Catalysis and Reaction Studies : The compound has relevance in studies focusing on catalytic processes and reaction mechanisms. Research has explored the codimerization of ethylene and functionalized vinylarenes, offering insights into selective synthesis techniques that could utilize similar compounds as substrates (RajanBabu et al., 2003).
Material Science Applications : In material science, derivatives of this compound are used as building blocks for the synthesis of conjugated polymers. These polymers have applications in molecular electronics, showcasing the compound's potential in developing advanced materials with desirable electronic properties (Wu et al., 2012).
Polymer Science
Synthesis of Copolymers : The versatility of this compound is further exemplified in its use for synthesizing novel copolymers. These copolymers, developed through the copolymerization of styrene with various substituted ethylenes, reveal the compound's utility in creating materials with tailored properties for specific applications (Kharas et al., 2016).
Copolymerization Techniques : Detailed studies on the copolymerization processes involving similar compounds demonstrate the potential for precise control over the molecular architecture of polymers. This control is crucial for designing polymers with specific characteristics, such as thermal stability, mechanical strength, and chemical resistance (Hussain et al., 2019).
Zukünftige Richtungen
The future directions for research on “2-Bromo-4-(4-ethoxyphenyl)-1-butene” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the synthesis of bisoxazole and bromo-substituted aryloxazoles has been reported, which could provide insights for the synthesis of "this compound" .
Eigenschaften
IUPAC Name |
1-(3-bromobut-3-enyl)-4-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWFOVDGLHUIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314811.png)
![2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314812.png)
![2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314820.png)



![2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314844.png)
![2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314862.png)




